TAM558 intermediate-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

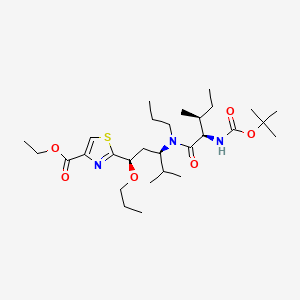

Molecular Formula |

C29H51N3O6S |

|---|---|

Molecular Weight |

569.8 g/mol |

IUPAC Name |

ethyl 2-[(1R,3R)-4-methyl-3-[[(2R,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C29H51N3O6S/c1-11-15-32(26(33)24(20(7)13-3)31-28(35)38-29(8,9)10)22(19(5)6)17-23(37-16-12-2)25-30-21(18-39-25)27(34)36-14-4/h18-20,22-24H,11-17H2,1-10H3,(H,31,35)/t20-,22+,23+,24+/m0/s1 |

InChI Key |

VCMZKMNJHYQUOT-MZURWIMNSA-N |

Isomeric SMILES |

CCCN([C@H](C[C@H](C1=NC(=CS1)C(=O)OCC)OCCC)C(C)C)C(=O)[C@@H]([C@@H](C)CC)NC(=O)OC(C)(C)C |

Canonical SMILES |

CCCN(C(CC(C1=NC(=CS1)C(=O)OCC)OCCC)C(C)C)C(=O)C(C(C)CC)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Crucial Role of TAM558 Intermediate-3 in the Synthesis of Advanced Antibody-Drug Conjugates

For Immediate Release

A pivotal component in the synthesis of the potent antibody-drug conjugate (ADC) payload, TAM558, the intermediate known as TAM558 intermediate-3, plays a crucial role in the construction of this complex cytotoxic agent. This technical guide provides an in-depth analysis of the function of this compound, detailing its position in the synthetic pathway of TAM558, which is the cytotoxic payload for the clinical-stage ADC, OMTX705. OMTX705 is a humanized antibody targeting fibroblast activation protein (FAP) conjugated to the tubulysin-analog payload, TAM470, via the TAM558 drug-linker.

Introduction to TAM558 and OMTX705

Antibody-drug conjugates are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. OMTX705 is an investigational ADC designed to target FAP, a protein highly expressed on cancer-associated fibroblasts in the tumor microenvironment of many solid tumors. The cytotoxic component of OMTX705 is a derivative of the natural product tubulysin (B8622420), a potent inhibitor of tubulin polymerization. The specific payload, TAM558, is a synthetically accessible and highly potent tubulysin analog.

The Synthetic Pathway of TAM558

The synthesis of a complex molecule like TAM558 involves a multi-step process. While the exact, proprietary synthesis scheme for TAM558 is not publicly disclosed in its entirety, analysis of patent literature for similar tubulysin analogs developed by the same inventors provides a representative synthetic route. In this context, this compound is a key building block in the convergent synthesis of the TAM558 payload.

Based on synthetic strategies for similar tubulysin analogs, the synthesis of TAM558 can be logically divided into the preparation of key fragments followed by their coupling. A plausible synthetic route involves the synthesis of a dipeptide fragment, a subsequent coupling to another amino acid derivative, and finally the introduction of the linker component.

The role of this compound is best understood as a precursor to a larger fragment of the final TAM558 molecule. It is likely a di- or tri-peptide unit that forms the core of the tubulysin analog.

The Specific Role of this compound

Within the broader synthetic scheme of TAM558, this compound serves as a critical building block. Its structure contains key stereocenters and functional groups that are essential for the biological activity of the final payload. The synthesis of this compound itself is a multi-step process designed to install these features with high stereochemical control.

Once synthesized, this compound undergoes a coupling reaction with another key intermediate to elongate the peptide chain of the tubulysin analog. This coupling is a critical step in the assembly of the final payload.

Logical Flow of TAM558 Synthesis

Caption: Logical workflow for the synthesis of OMTX705, highlighting the role of this compound.

Experimental Protocols

While specific, validated protocols for the synthesis of TAM558 and its intermediates are proprietary, the following represents a generalized experimental protocol for the key coupling step involving an intermediate like this compound, based on established peptide coupling methodologies used for similar compounds.

General Protocol for Peptide Coupling:

-

Reactant Preparation: Dissolve this compound (1.0 equivalent) and the corresponding coupling partner (e.g., a protected amino acid or peptide fragment, 1.1 equivalents) in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

-

Coupling Agent Addition: To the solution from step 1, add a peptide coupling reagent such as HATU (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 equivalents).

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with a mild aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired coupled product.

Quantitative Data

Quantitative data for the synthesis of TAM558 and its intermediates are not publicly available. However, for the development of a clinical-stage ADC, each synthetic step would be highly optimized to achieve high yields and purity. The table below provides representative target values for such a process.

| Parameter | Target Value |

| Yield of this compound | > 80% |

| Purity of this compound | > 98% (by HPLC) |

| Yield of Coupling Reaction | > 70% |

| Purity of TAM558 Payload | > 99% (by HPLC) |

| Overall Yield of TAM558 Synthesis | > 20% |

Signaling Pathway of OMTX705

The final ADC, OMTX705, exerts its cytotoxic effect by targeting FAP-expressing cells in the tumor microenvironment. Upon binding to FAP, the ADC is internalized, and the TAM558 payload is released, leading to cell death.

OMTX705 Mechanism of Action

Caption: Simplified signaling pathway of OMTX705 leading to apoptosis of FAP-expressing cells.

Conclusion

This compound is a testament to the intricate chemical synthesis required to produce advanced therapeutics like antibody-drug conjugates. Its role as a key building block in the creation of the TAM558 payload is fundamental to the efficacy of the final ADC, OMTX705. The precise and controlled synthesis of such intermediates is a critical aspect of modern drug development, enabling the creation of highly potent and targeted anti-cancer agents.

Unraveling the Synthesis of ADC Payload TAM558: The Role of Intermediate-3

For Immediate Release

[City, State] – [Date] – A deeper understanding of the synthetic pathway of the antibody-drug conjugate (ADC) payload TAM558 is now possible with available information on its synthetic intermediates. Among these, TAM558 intermediate-3 plays a crucial role in the elaboration of the final complex payload molecule. This technical guide provides an in-depth look at the known aspects of TAM558 synthesis, with a focus on the context of its intermediates.

TAM558 is the cytotoxic payload component of the investigational ADC OMTX705.[1][2][3][4][5] OMTX705 is a humanized antibody targeting fibroblast activation protein (FAP), a protein expressed on cancer-associated fibroblasts, conjugated to the cytolysin (B1578295) TAM470. While the full, detailed synthetic route for TAM558 is not publicly disclosed in scientific literature, information from chemical suppliers reveals the existence of several key intermediates, including TAM558 intermediate-1, this compound, and TAM558 intermediate-5.[3][6][7][8] This indicates a multi-step synthetic process to assemble the complex TAM558 molecule.

The Synthetic Landscape of TAM558

The synthesis of a complex payload like TAM558 is a significant undertaking in medicinal chemistry, often involving numerous steps to build the molecule's core structure and install various functional groups necessary for its cytotoxic activity and conjugation to the antibody linker. The existence of numbered intermediates such as this compound suggests a linear or convergent synthetic strategy where key fragments of the final molecule are prepared separately and then combined.

While the precise chemical structure of this compound and its direct mechanistic role are not available in the public domain, its designation as an "intermediate" confirms its position within the synthetic sequence leading to TAM558.

Hypothetical Role and Mechanism of Action in Payload Synthesis

Based on the general principles of complex molecule synthesis for ADC payloads, this compound is likely a significant building block that either contains the core scaffold of the payload or a key side chain that is further elaborated in subsequent steps. Its "mechanism of action" in this context refers to its chemical reactivity and the specific transformation it undergoes to contribute to the growing structure of TAM558.

This transformation could involve:

-

Coupling Reactions: Intermediate-3 may possess a reactive functional group that allows it to be coupled with another intermediate or a starting material. This is a common strategy in the synthesis of peptide-based or other complex natural product-like payloads.

-

Functional Group Interconversion: It might be a substrate for a reaction that modifies one of its functional groups to prepare it for a subsequent coupling step or to introduce a key pharmacophoric element.

-

Protecting Group Manipulation: The synthesis of complex molecules often requires the use of protecting groups to mask reactive sites. Intermediate-3 might be involved in a deprotection or protection step that is critical for the regioselectivity of the following reactions.

To provide a more concrete understanding of the potential synthetic workflow, the following diagram illustrates a generalized, hypothetical synthesis pathway for a complex ADC payload, highlighting the potential position of an intermediate like this compound.

Quantitative Data and Experimental Protocols

Due to the proprietary nature of the specific synthetic process for TAM558, quantitative data such as reaction yields, purity of intermediates, and detailed experimental protocols are not publicly available. This information is typically found in patents or internal process development documentation.

Table 1: Publicly Available Information on TAM558 and Intermediates

| Compound | Role | CAS Number | Molecular Formula |

| TAM558 | ADC Payload | 1802499-21-3 | C₇₉H₁₂₂N₁₄O₁₉S |

| TAM558 intermediate-1 | Synthesis Intermediate | Not Available | Not Available |

| This compound | Synthesis Intermediate | Not Available | Not Available |

| TAM558 intermediate-5 | Synthesis Intermediate | 1415659-15-2 | C₄₁H₆₅N₅O₇S |

Conclusion

While the precise mechanism of action of this compound in the synthesis of the TAM558 payload remains confidential, its existence as a commercially available intermediate underscores the complexity and multi-step nature of producing this potent cytotoxic agent. A full understanding of its role awaits more detailed disclosure from the manufacturers or in the scientific literature. The provided hypothetical workflow offers a logical framework for how such an intermediate contributes to the overall synthesis of an important component for a promising anti-cancer therapeutic. Further research and potential future publications will be crucial in fully elucidating the elegant chemistry behind the synthesis of TAM558.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. TAM558 | Drug-Linker Conjugates for ADC | 1802499-21-3 | Invivochem [invivochem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. TAM558 intermediate-5 | TargetMol [targetmol.com]

- 8. TAM558 intermediate-5 - Immunomart [immunomart.com]

Unraveling the Synthesis of a Key ADC Payload: A Technical Guide to the Discovery and Development of TAM558 Intermediate-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of TAM558 Intermediate-3, a crucial component in the synthesis of the potent antibody-drug conjugate (ADC) payload, TAM558. While direct public disclosures regarding "this compound" are limited, this document, through the careful analysis of related known intermediates and the final product, elucidates its plausible chemical identity, synthesis, and role in the production of OMTX705, a promising anti-cancer therapeutic.

Introduction to TAM558 and its Significance

TAM558 is a highly potent cytotoxic agent designed as a payload for ADCs.[1][2] It is a key component of OMTX705, an ADC that targets the Fibroblast Activating Protein (FAP), a protein overexpressed in the stroma of many cancers. The ADC delivery system ensures that the cytotoxic effects of TAM558 are localized to the tumor microenvironment, minimizing systemic toxicity. The synthesis of a complex molecule like TAM558 is a multi-step process involving several key intermediates. Understanding the structure and synthesis of these intermediates is critical for process optimization, quality control, and the overall success of the therapeutic agent.

While information on intermediates such as TAM558 Intermediate-1, TAM558 Intermediate-4, and TAM558 Intermediate-5 is available, "this compound" has not been explicitly detailed in publicly accessible literature. This guide, therefore, presents a scientifically reasoned hypothesis on the identity and synthesis of this missing link in the synthetic pathway.

Physicochemical Properties of TAM558 and its Intermediates

The progression from early to late-stage intermediates in the synthesis of TAM558 involves a systematic increase in molecular complexity and weight. The following table summarizes the known and hypothesized physicochemical properties of these compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | SMILES Notation |

| TAM558 Intermediate-1 | C29H51N3O6S | 569.80 | O=C(C1=CSC(--INVALID-LINK--C--INVALID-LINK--C(--INVALID-LINK--(C)C)=O)--INVALID-LINK--CC)=O)C(C)C)=N1)OCC[3] |

| Hypothesized this compound | C34H57N3O6S | 651.90 | O=C(C1=CSC(--INVALID-LINK--C--INVALID-LINK--C(--INVALID-LINK--[C@@H]2N(C)CCCC2)--INVALID-LINK--CC)=O)C(C)C)=N1)OCC |

| TAM558 Intermediate-4 | C29H50N4O5S | 566.80 | O=C(C1=CSC(--INVALID-LINK--C--INVALID-LINK--C(--INVALID-LINK--=O)--INVALID-LINK--CC)=O)C(C)C)=N1) |

| TAM558 Intermediate-5 | C41H65N5O7S | 772.05 | O=C([C@@H]1N(CCCC1)C)N--INVALID-LINK--CC)C(N(CCC)--INVALID-LINK--C)C--INVALID-LINK--C(O)=O)CC3=CC=C(C=C3)O)=O)=CS2)OCCC)=O[4][5] |

| TAM558 (Final Payload) | C79H122N14O19S | 1603.96 | O=C([C@@H]1N(CCCC1)C)N--INVALID-LINK--CC)C(N(CCC)--INVALID-LINK--C)C--INVALID-LINK--C(NNC(OCCOCCOCCOCCNC(OCC3=CC=C(C=C3)NC(--INVALID-LINK--=O)NC(--INVALID-LINK--C)NC(CCCCCN4C(C=CC4=O)=O)=O)=O)=O)=O)=O)=O)CC5=CC=C(C=C5)O)=O)=CS2)OCCC)=O[1][2][6] |

Note: The properties of this compound are hypothesized based on the logical progression of the synthetic route.

The Synthetic Pathway of TAM558: Elucidating the Role of Intermediate-3

The synthesis of TAM558 is a convergent process, likely involving the preparation of several key fragments that are subsequently coupled. Based on the structures of the known intermediates, a plausible synthetic pathway is proposed below.

References

The Nexus of Innovation: A Technical Guide to TAM558 Intermediate-3 and its Pivotal Role in FAP-Targeting Antibody-Drug Conjugates

For Immediate Release

A Deep Dive into the Synthesis and Application of a Novel ADC Payload Intermediate for Targeted Cancer Therapy

This technical guide provides an in-depth analysis of TAM558 intermediate-3, a critical component in the synthesis of the potent cytotoxic payload TAM558. TAM558 is the active warhead in the investigational antibody-drug conjugate (ADC), OMTX705, which is currently under clinical evaluation for the treatment of solid tumors. This document is intended for researchers, scientists, and drug development professionals actively involved in the field of oncology and targeted therapeutics.

Introduction: The Rise of FAP-Targeting ADCs

Fibroblast Activation Protein (FAP) has emerged as a highly promising therapeutic target in oncology. FAP is a type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide range of solid tumors, while its expression in normal adult tissues is limited.[1][2] This differential expression profile makes FAP an ideal candidate for targeted therapies, such as ADCs, aiming to destroy the supportive tumor stroma and thereby inhibit tumor growth and metastasis.

OMTX705 is a next-generation ADC designed to selectively target FAP-expressing cells.[3][4] It comprises a humanized anti-FAP monoclonal antibody, a stable linker, and the potent cytotoxic payload, TAM470, which is synthesized from the TAM558 series of molecules.[3][5] The focus of this guide, this compound, represents a key milestone in the chemical synthesis of this complex and highly active payload.

TAM558 and its Intermediates: A Glimpse into the Synthetic Pathway

While the precise chemical structure of this compound is not publicly available, its position within the synthetic route to TAM558 underscores its importance. The synthesis of complex molecules like TAM558 involves a multi-step process, with each intermediate representing a significant chemical transformation. Other identified intermediates in this pathway include TAM558 intermediate-1 and TAM558 intermediate-5.[6][7] The successful isolation and characterization of these intermediates are crucial for ensuring the purity and scalability of the final active pharmaceutical ingredient.

The general synthetic strategy for such complex payloads often involves the modular assembly of different fragments, including the cytotoxic core, the linker attachment point, and various functional groups that modulate the molecule's properties. The synthesis of TAM558 likely follows such a convergent approach, where this compound would be a significant building block in this assembly line.

Logical Flow of TAM558 Synthesis

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Beyond Small Molecules: Antibodies and Peptides for Fibroblast Activation Protein Targeting Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. clinicaltrials.eu [clinicaltrials.eu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the OMTX705 Antibody-Drug Conjugate and the Role of TAM558 Intermediate-3 in its Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel anti-cancer agent OMTX705, its payload TAM558, and the synthetic precursor, TAM558 intermediate-3. OMTX705 is a promising antibody-drug conjugate (ADC) that targets Fibroblast Activation Protein (FAP), a protein expressed on cancer-associated fibroblasts (CAFs), which are a key component of the tumor microenvironment.[1] The novelty of this approach lies in targeting the supportive stromal cells of a tumor, which can play a crucial role in cancer progression and resistance to therapy.[1]

The OMTX705 Antibody-Drug Conjugate

OMTX705 is a humanized anti-FAP antibody linked to a potent cytolysin (B1578295) payload, TAM558.[1][2][3] This ADC is designed to selectively deliver the cytotoxic payload to FAP-expressing cells within the tumor stroma, thereby disrupting the tumor microenvironment and inhibiting cancer growth.[1] Preclinical studies have demonstrated the anti-tumor activity of OMTX705 in various solid tumor models, including those resistant to chemotherapy and immunotherapy.[1][3]

TAM558: The Cytotoxic Payload

TAM558 is the payload molecule that is conjugated to the anti-FAP antibody to form OMTX705.[2][3][4][5][6] It is a synthetic analogue of tubulysin, a natural cytolysin that is not a substrate for the multidrug resistance efflux transporter P-glycoprotein.[1] This property is significant as it may help to overcome certain mechanisms of drug resistance in cancer cells.[1]

The Synthesis of TAM558 and the Role of this compound

This compound is a key chemical precursor in the multi-step synthesis of the TAM558 payload.[4][5][7][8] While not biologically active in itself, its chemical structure is essential for the successful construction of the final, potent TAM558 molecule. The synthesis of complex molecules like TAM558 involves a series of chemical reactions, and intermediates like this compound are the building blocks in this process. There are several intermediates in the synthesis of TAM558, including TAM558 intermediate-1, -2, -4, and -5.[5][6][9]

The general workflow for the development and action of OMTX705, highlighting the position of this compound, can be visualized as follows:

Quantitative Data Summary

The following table summarizes key quantitative data related to OMTX705 and its components based on available preclinical data.

| Parameter | Value | Reference |

| OMTX705 | ||

| Drug-to-Antibody Ratio (DAR) | ~3.5 | [1] |

| Monomer Purity | >95% | [1] |

| Free/Unbound Drug | Below detection level | [1] |

| Endotoxin Levels | <1 EU/mL | [1] |

| In Vitro Cytotoxicity Starting Concentrations | ||

| OMTX705, IgG Kappa-TAM558 | 400 nmol/L | [1] |

| TAM558, TAM470 (free drugs) | 60 µmol/L | [1] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the preclinical evaluation of OMTX705.

5.1 In Vitro Cell Viability Assay

-

Objective: To determine the cytotoxic effects of OMTX705 and its components on cancer cells.

-

Method:

-

Cells (e.g., HT1080-FAP, HT1080-WT) were seeded in 96-well plates.

-

Cells were treated with serial dilutions of OMTX705, a non-targeting control ADC (IgG Kappa-TAM558), or the free payloads (TAM558, TAM470).

-

The starting concentrations were 400 nmol/L for the ADCs and 60 µmol/L for the free drugs.[1]

-

Cells were incubated for 5 days.

-

Cell viability was assessed using crystal violet staining.[1]

-

5.2 In Vitro Caspase 3/7 Activity Assay

-

Objective: To measure the induction of apoptosis by OMTX705 and its components.

-

Method:

-

HT1080-FAP, HT1080-WT, or CAF07 cells were seeded in 96-well plates and grown overnight.[1]

-

The medium was replaced with medium containing the test articles: 400 nmol/L of OMTX705, OMTX005 (unconjugated antibody), or idiotype-TAM558, or 60 µmol/L of the free drugs (TAM470 or TAM558).[1]

-

Cells were incubated for various time points (1, 6, 24, and 48 hours).[1]

-

Caspase 3/7 activity was determined using a commercially available luminescent assay kit (Caspase-Glo 3/7 Assay).[1]

-

The following diagram illustrates the general workflow for these in vitro experiments:

Signaling Pathways and Therapeutic Rationale

The therapeutic strategy of OMTX705 does not directly target cancer cell signaling pathways but rather the supportive cells in the tumor microenvironment. The logical relationship for this therapeutic approach is as follows:

By targeting and eliminating FAP-positive CAFs, OMTX705 aims to disrupt the stromal support system that cancer cells rely on for growth, invasion, and metastasis. This indirect approach to killing cancer cells is a novel strategy that may be effective in tumors that are resistant to conventional therapies that directly target the cancer cells themselves.[1]

Conclusion

This compound is a critical, albeit non-therapeutic, component in the synthesis of the potent cytotoxic payload TAM558. The true novelty lies in the application of TAM558 within the OMTX705 antibody-drug conjugate, which leverages a unique therapeutic strategy of targeting the tumor microenvironment. The preclinical data for OMTX705 suggest that it is a promising new agent in the fight against solid tumors, with the potential to overcome resistance to existing therapies. Further clinical development will be necessary to fully elucidate its safety and efficacy in cancer patients.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. TAM558 | Drug-Linker Conjugates for ADC | 1802499-21-3 | Invivochem [invivochem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.cn [medchemexpress.cn]

- 8. Fibroblast activation protein (FAP) | MCE 生命科学试剂服务商 [medchemexpress.cn]

- 9. medchemexpress.com [medchemexpress.com]

Preliminary Efficacy Analysis of the TAM558 Payload and its Precursor, TAM558 Intermediate-3

An In-depth Technical Guide for Drug Development Professionals

This technical guide provides a preliminary overview of the efficacy of the cytotoxic payload TAM558, a molecule synthesized from precursors including TAM558 intermediate-3.[1][2][3] The data herein is contextualized through the mechanism of OMTX705, an antibody-drug conjugate (ADC) that utilizes TAM558 as its cytotoxic component. OMTX705 is a humanized antibody that targets Fibroblast Activation Protein (FAP), a protein expressed on cancer-associated fibroblasts (CAFs), and has demonstrated anti-tumor activity.[4][5]

Introduction to TAM558 and OMTX705

TAM558 is a potent cytotoxic payload molecule designed for use in antibody-drug conjugates.[4] It is a key component of the ADC OMTX705, which targets FAP, a serine protease overexpressed in the stroma of more than 90% of carcinomas.[5] The ADC, OMTX705, binds to FAP on the surface of cancer-associated fibroblasts, leading to internalization and the subsequent release of its cytotoxic payload.[5] This targeted delivery mechanism aims to concentrate the cytotoxic agent within the tumor microenvironment, thereby reducing systemic toxicity and enhancing anti-tumor effects. The synthesis of TAM558 involves several chemical precursors, including this compound.[1] This document focuses on the biological efficacy of the final payload, as the direct cytotoxic activity of the synthesis intermediates is not the subject of published research.

Quantitative In Vitro Efficacy Data

The cytotoxic effects of the TAM558 payload and its active cytolysin (B1578295) form, TAM470, have been evaluated across various cell lines. The data demonstrates potent, FAP-independent activity for the free payload, highlighting the necessity of the ADC targeting mechanism for specificity.

Table 1: In Vitro Cell Viability (IC50) of TAM558 and Related Compounds

| Compound | Cell Line | FAP Expression | IC50 Value |

|---|---|---|---|

| OMTX705 | HT1080-FAP | High | Low nmol/L range |

| OMTX705 | HT1080-WT | Wild-Type | >400 nmol/L |

| OMTX705 | CAF07 | Endogenous | ~400 nmol/L |

| TAM558 (Payload with linker) | All Cell Types | Independent | 1–5 µmol/L |

| TAM470 (Payload without linker) | All Cell Types | Independent | <1 nmol/L |

| Isotype Control ADC | All Cell Types | Independent | Limited effect at 400 nmol/L |

Source: Data synthesized from preclinical studies on OMTX705.[5]

The results clearly indicate that while the unconjugated payload (TAM558 and TAM470) is highly potent across all cell lines, the full ADC (OMTX705) shows specific, high-potency activity only in cells expressing its target, FAP.[5] Unconjugated TAM558, which includes the linker, showed significantly lower activity (IC50 of 1-5 µmol/L) compared to the pure cytolysin TAM470, which was effective at concentrations below 1 nmol/L.[5]

Mechanism of Action

The primary mechanism of action for the TAM558 payload, delivered via the OMTX705 ADC, involves FAP-dependent internalization followed by intracellular release of the cytotoxic agent, leading to apoptosis.

-

Binding: The OMTX705 antibody specifically binds to FAP on the surface of cancer-associated fibroblasts within the tumor microenvironment.[5]

-

Internalization: Upon binding, the FAP-OMTX705 complex is internalized into the cell, localizing in the late endosome.[5]

-

Payload Release: Inside the cell, the protease-cleavable linker is cleaved, releasing the active payload.[5]

-

Apoptosis Induction: The released cytotoxic agent induces cellular apoptosis, confirmed by the measurement of increased caspase 3/7 activity.[5]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to determine the efficacy of the TAM558 payload and OMTX705.

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the test articles.

-

Cell Seeding: Seed HT1080-WT, HT1080-FAP (2.5 × 10³ cells/well), or CAF07 cells (1 × 10⁴ cells/well) in 96-well plates in 100 µL of medium. Incubate overnight at 37°C.[5]

-

Compound Preparation: Prepare 1:4 serial dilutions of test compounds (OMTX705, control antibodies starting at 400 nmol/L; TAM558 and TAM470 free drugs starting at 60 µmol/L).[5]

-

Cell Treatment: Add 100 µL of the diluted compounds to the appropriate wells. Incubate the plates for 5 days at 37°C.[5]

-

Viability Analysis: Analyze cell viability using a crystal violet staining method.[5] Read absorbance at the appropriate wavelength to determine the percentage of viable cells relative to untreated controls.

-

Data Analysis: Calculate IC50 values by fitting the dose-response curves using non-linear regression.

This protocol measures the induction of apoptosis.

-

Cell Seeding & Treatment: Follow the same cell seeding protocol as the viability assay. After overnight incubation, remove the medium.[5]

-

Compound Exposure: Add 100 µL of medium containing the fixed concentrations of the test articles (400 nmol/L for antibodies, 60 µmol/L for free drugs).[5] Incubate for various exposure times (e.g., 1, 6, 24, 48 hours) at 37°C.[5]

-

Reagent Preparation: Prepare the Caspase-Glo 3/7 Assay substrate mix according to the manufacturer's instructions (Promega).[5]

-

Assay Execution: Remove 50 µL of medium from each well. Add 50 µL of the Caspase-Glo substrate mix to each well.[5]

-

Incubation & Measurement: Incubate for 1 hour at room temperature. Measure luminescence using a plate reader to determine caspase 3/7 activity.[5]

Conclusion

The available preclinical data robustly supports the potent cytotoxic efficacy of the TAM558 payload. While this compound is a critical precursor in the chemical synthesis of this payload, the biological activity is manifested by the final TAM558 molecule, particularly when delivered specifically to FAP-expressing cells via the OMTX705 ADC. The high potency of the unconjugated payload underscores the importance of the ADC's targeting mechanism to achieve a therapeutic window. Further research should continue to focus on the clinical development of FAP-targeting ADCs like OMTX705.[5]

References

A Technical Guide to OMTX705: An Anti-FAP Antibody-Drug Conjugate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

OMTX705 is an investigational antibody-drug conjugate (ADC) showing promise in the treatment of advanced solid tumors.[1] This document provides a comprehensive overview of OMTX705, detailing its mechanism of action, the role of its chemical building blocks, and a summary of its preclinical and clinical development. OMTX705 targets the Fibroblast Activation Protein (FAP), a protein expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment.[1][2] Its innovative design allows for a dual mechanism of action, targeting both the tumor stroma and the cancer cells themselves.[3][4] This guide will delve into the synthesis of its cytotoxic payload, where TAM558 and its precursor, TAM558 intermediate-3, play a crucial role.

Introduction to OMTX705

OMTX705 is a first-in-class ADC that is being developed for the treatment of metastatic solid tumors.[4][5] It consists of a humanized monoclonal antibody that targets FAP, linked to a potent cytotoxic payload, TAM470.[2] FAP is an attractive target for cancer therapy as it is highly expressed on CAFs in the stroma of many cancer types, while its expression in healthy tissues is limited.[2] By targeting FAP, OMTX705 aims to remodel the tumor microenvironment and deliver its cytotoxic payload in close proximity to cancer cells.[3] The drug is currently in clinical trials, being evaluated as both a monotherapy and in combination with immunotherapy.[1]

Mechanism of Action

OMTX705's therapeutic strategy is centered on a dual mechanism of action that disrupts the tumor microenvironment and directly kills cancer cells.[3]

-

Targeting FAP on Cancer-Associated Fibroblasts (CAFs): The antibody component of OMTX705 binds to FAP on the surface of CAFs.[2] This binding leads to the internalization of the ADC into the CAF.[6]

-

Payload Release and Bystander Effect: Once inside the CAF, the linker connecting the antibody and the payload is cleaved, releasing the cytotoxic payload, TAM470.[6] TAM470, a microtubule inhibitor, then induces apoptosis in the CAF.[6] A key feature of OMTX705 is the "bystander effect," where the released payload can diffuse out of the CAF and kill neighboring cancer cells.[3]

-

Immune System Modulation: By targeting CAFs, OMTX705 can also modulate the tumor microenvironment to make it more permissive to an anti-tumor immune response.[3][6] Preclinical studies have shown that treatment with OMTX705 leads to an increase in the infiltration of CD8+ T cells into the tumor.[6]

Below is a diagram illustrating the mechanism of action of OMTX705.

Caption: Mechanism of action of OMTX705.

The Role of TAM558 and this compound in OMTX705 Development

The development of a complex therapeutic like OMTX705 involves intricate chemical synthesis. TAM558 and its precursor, this compound, are key components in the manufacturing of the cytotoxic payload of OMTX705.[7][8][9]

-

This compound: This is a chemical precursor used in the synthesis of TAM558.[7] Its role is purely in the chemical manufacturing process.

-

TAM558: This is the payload molecule that is conjugated to the anti-FAP antibody to form OMTX705.[8][9] The final active payload released in the tumor microenvironment is TAM470.[2][6]

The synthesis of ADCs is a multi-step process. Utilizing well-defined intermediates like this compound allows for a more efficient and controlled synthesis of the final payload molecule.

The following diagram illustrates the synthetic relationship between these components.

Caption: Synthesis workflow of OMTX705.

Preclinical and Clinical Development

OMTX705 has demonstrated significant anti-tumor activity in preclinical models and is currently being evaluated in clinical trials.[1][10]

Preclinical Findings

In preclinical studies, OMTX705 has shown remarkable efficacy in various cancer models:

| Study Type | Model | Key Findings | Reference |

| In vitro | FAP-expressing and FAP-negative cell lines | Potent cell-killing activity in FAP-positive cells. | [6] |

| In vivo | Patient-derived xenograft (PDX) models (pancreas, lung) | 100% tumor growth inhibition and long-lasting tumor regressions. | [6][10] |

| In vivo | Mouse model with humanized immune system | Increased tumor infiltration by CD8+ T cells, complete tumor regressions, and delayed tumor recurrence. | [6][10] |

Clinical Trials

OMTX705 is currently in a Phase 1 open-label, multicenter clinical trial for patients with advanced or metastatic solid tumors who have exhausted standard treatment options.[1] The trial is evaluating the safety and efficacy of OMTX705 as a single agent and in combination with the immunotherapy drug pembrolizumab.[1]

Experimental Protocols

The following are descriptions of key experimental methodologies used in the preclinical evaluation of OMTX705, based on published research.[6]

In Vitro Caspase 3/7 Activity Assay

This assay is used to measure apoptosis (programmed cell death) induced by OMTX705 in cancer cells.

-

Cell Seeding: FAP-expressing cells (e.g., HT1080-FAP) and FAP-negative control cells are seeded in 96-well plates and incubated overnight.

-

Treatment: The cells are then treated with OMTX705, a control antibody, or the free payload (TAM470 or TAM558) for various exposure times (e.g., 1, 6, 24, 48 hours).

-

Measurement: Caspase 3/7 activity, a marker of apoptosis, is measured using a commercially available luminescent assay kit according to the manufacturer's instructions.

In Vivo Tumor Growth Inhibition Studies

These studies assess the anti-tumor efficacy of OMTX705 in animal models.

-

Model System: Patient-derived xenograft (PDX) models, where human tumor tissue is implanted into immunodeficient mice, are often used. Models with a humanized immune system can also be employed to study the interaction with immunotherapy.

-

Treatment: Once tumors are established, mice are treated with OMTX705, either as a single agent or in combination with other therapies like chemotherapy or immunotherapy.

-

Endpoints: Tumor volume is measured regularly to determine tumor growth inhibition. Other endpoints may include survival, body weight (as a measure of toxicity), and analysis of the tumor microenvironment (e.g., immune cell infiltration) at the end of the study.

The workflow for a typical in vivo study is depicted below.

Caption: In vivo experimental workflow.

Conclusion

OMTX705 is a promising antibody-drug conjugate with a novel dual mechanism of action that targets the tumor microenvironment and cancer cells. Its development relies on the precise chemical synthesis of its components, including the payload molecule TAM558, which is derived from precursors like this compound. Preclinical data have demonstrated potent anti-tumor activity, and ongoing clinical trials will further elucidate its therapeutic potential in patients with advanced solid tumors. The continued investigation of OMTX705, both as a monotherapy and in combination with other agents, holds significant promise for the future of cancer treatment.

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. Facebook [cancer.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Oncomatryx Announces FDA and AEMPS IND Clearance for OMTX705, a First-in-class Tumor Microenvironment-targeted ADC, to Treat Advanced Solid Tumors – Oncomatryx [oncomatryx.com]

- 5. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. TAM558 | Drug-Linker Conjugates for ADC | 1802499-21-3 | Invivochem [invivochem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. OMTX705, a Novel FAP-Targeting ADC Demonstrates Activity in Chemotherapy and Pembrolizumab-Resistant Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Precursors for TAM558 Intermediate-3 Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The precise chemical structure and detailed experimental protocols for the synthesis of TAM558 intermediate-3 are not publicly available and are considered proprietary information. This guide provides a comprehensive overview based on the known structure of the final payload, TAM558, and established principles of peptide and complex natural product synthesis. The proposed synthetic pathway for intermediate-3 is a representative example based on common methodologies for assembling similar cytotoxic payloads used in antibody-drug conjugates (ADCs).

Introduction to TAM558 and its Role in OMTX705

TAM558 is a potent cytotoxic payload molecule integral to the antibody-drug conjugate (ADC) OMTX705.[1][2] OMTX705 is a promising therapeutic agent that targets Fibroblast Activation Protein (FAP), a protein highly expressed in the stroma of many solid tumors.[3] The ADC consists of a humanized anti-FAP monoclonal antibody, a linker, and the TAM558 payload. Upon binding to FAP on cancer-associated fibroblasts (CAFs), OMTX705 is internalized, leading to the release of TAM558 and subsequent cell death.

The synthesis of a complex molecule like TAM558 is a multi-step process involving the assembly of several key building blocks or intermediates. "this compound" is one such crucial precursor in this synthetic cascade. Understanding the synthesis of this intermediate is vital for the efficient and scalable production of OMTX705.

The Structure of TAM558: A Retrosynthetic Analysis

To propose a logical synthesis for this compound, we must first analyze the structure of the final TAM558 molecule. TAM558 is a complex depsipeptide, a hybrid molecule containing both amide and ester bonds in its backbone. It also features several non-standard amino acids and other complex organic moieties.

Table 1: Physicochemical Properties of TAM558

| Property | Value | Reference |

| Molecular Formula | C₇₉H₁₂₂N₁₄O₁₉S | |

| Molecular Weight | 1603.96 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO | |

| CAS Number | 1802499-21-3 |

A retrosynthetic analysis of TAM558 suggests it can be disconnected into several key fragments. The synthesis would likely involve the sequential coupling of these fragments. Based on the structure, we can identify a core peptide-like chain, a unique side chain containing a linker attachment point, and a terminal capping group.

Proposed Precursors for this compound

Given the complexity of TAM558, its synthesis is likely convergent, where different fragments are synthesized separately and then combined. "this compound" is likely a significant fragment of the final molecule. Based on common synthetic strategies for similar payloads like auristatins, we can postulate that the synthesis of this compound would involve the coupling of smaller, more manageable precursors.

Table 2: Postulated Precursors for a Representative this compound Synthesis

| Precursor | Description | Key Synthetic Challenges |

| Fragment A: N-terminally protected dipeptide | A dipeptide containing two non-standard amino acids. The N-terminus would be protected with a suitable group (e.g., Boc, Fmoc) to allow for controlled coupling. | Stereoselective synthesis of non-standard amino acids; prevention of racemization during coupling. |

| Fragment B: A complex hydroxy acid | A chiral hydroxy acid containing a heterocyclic moiety. The carboxylic acid would be activated for coupling, and the hydroxyl group may require protection. | Enantioselective synthesis of the chiral center; synthesis of the heterocyclic core. |

| Fragment C: C-terminally modified amino acid | An amino acid with a modified C-terminus, potentially an amide or a reduced alcohol, to form the terminal part of the intermediate. | Selective modification of the C-terminus; protection of other functional groups. |

Experimental Protocols: A Representative Synthesis

The following section outlines a plausible, though not definitive, experimental protocol for the synthesis of a representative "this compound" based on the coupling of the postulated precursors. This protocol is based on standard solution-phase peptide synthesis methodologies.

Synthesis of Fragment A (N-Boc-Dipeptide)

-

Amino Acid Protection: The first non-standard amino acid is protected at its N-terminus with a di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) in the presence of a base like triethylamine (B128534) (TEA) in a suitable solvent such as dichloromethane (B109758) (DCM).

-

Peptide Coupling: The Boc-protected amino acid is then coupled to the second amino acid (with its N-terminus free) using a peptide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with hydroxybenzotriazole (B1436442) (HOBt) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU). The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF).

-

Purification: The resulting dipeptide is purified using column chromatography on silica (B1680970) gel.

Synthesis of Fragment B (Activated Hydroxy Acid)

-

Synthesis of the Heterocycle: The heterocyclic core is synthesized through a multi-step sequence, which may involve condensation and cyclization reactions.

-

Introduction of Chirality: The chiral center is introduced using an asymmetric synthesis method, such as a chiral auxiliary-mediated alkylation or an asymmetric reduction.

-

Activation of the Carboxylic Acid: The carboxylic acid is activated for peptide coupling, for example, by converting it to an active ester (e.g., N-hydroxysuccinimide ester) or an acid chloride.

Assembly of the Representative this compound

-

Deprotection of Fragment A: The Boc protecting group on the N-terminus of Fragment A is removed using an acid, such as trifluoroacetic acid (TFA) in DCM.

-

Coupling of Fragments: The deprotected dipeptide (Fragment A) is then coupled with the activated hydroxy acid (Fragment B) under standard peptide coupling conditions as described in section 4.1.2.

-

Attachment of Fragment C: The resulting tripeptide-like fragment is then coupled with Fragment C. The specific reaction will depend on the nature of the C-terminal modification of Fragment C.

-

Final Purification: The fully assembled representative intermediate-3 is purified by high-performance liquid chromatography (HPLC) to yield the final product.

Table 3: Representative Reaction Conditions for Key Steps

| Step | Reagents and Solvents | Typical Conditions |

| N-Boc Protection | Boc-anhydride, TEA, DCM | 0 °C to room temperature, 2-4 hours |

| Peptide Coupling | EDC, HOBt (or HATU, DIPEA), DMF | 0 °C to room temperature, 12-24 hours |

| Boc Deprotection | TFA, DCM | 0 °C to room temperature, 1-2 hours |

| Purification | Silica gel chromatography, HPLC | Gradient elution with appropriate solvent systems |

Visualizing the Synthetic and Signaling Pathways

Diagrams are essential for understanding the complex relationships in chemical synthesis and biological signaling. The following diagrams, generated using the DOT language, illustrate a plausible synthetic workflow and the mechanism of action of OMTX705.

References

The Crucial Role of Intermediates in Cytotoxic Payload Synthesis: A Focus on the TAM558 Pathway

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, Antibody-Drug Conjugates (ADCs) represent a significant stride forward, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The intricate chemical synthesis of these payloads is a critical aspect of ADC development, often involving multiple intermediate compounds. While specific data on every intermediate is not always publicly available, understanding their role is paramount for process optimization and the successful development of effective cancer therapeutics. This technical guide delves into the significance of synthetic intermediates, with a conceptual focus on the pathway leading to the cytotoxic payload TAM558, a key component of the clinical-stage ADC, OMTX705.

Introduction to TAM558 and its Precursors

TAM558 is a potent cytotoxic payload utilized in the synthesis of OMTX705, a humanized anti-fibroblast activation protein (FAP) antibody-drug conjugate with demonstrated anti-tumor activity.[1][2] The synthesis of TAM558 is a multi-step process that involves several key chemical intermediates. Among these are known compounds such as TAM558 intermediate-1 and TAM558 intermediate-5.[3] While detailed public information specifically characterizing "TAM558 intermediate-3" is limited, its position within this synthetic pathway underscores its essential role in the successful formation of the final payload molecule.

The development of a robust and scalable synthetic route for cytotoxic payloads like TAM558 is a primary challenge in ADC manufacturing. Each intermediate, including the conceptual "this compound," represents a critical checkpoint for purity, yield, and consistency, all of which have downstream implications for the final ADC's efficacy and safety profile.

The Synthetic Pathway of TAM558: A Conceptual Overview

The synthesis of complex molecules like TAM558 typically proceeds through a convergent or linear sequence of chemical reactions. Each step is designed to build upon the previous one, progressively assembling the final molecular architecture. Intermediates are the isolated products of each of these steps.

Based on the available information for related intermediates, we can conceptualize the synthetic journey to TAM558.

Caption: A conceptual workflow illustrating the synthetic progression from starting materials to the final ADC, OMTX705, highlighting the position of key intermediates.

Physicochemical and In Vitro Data of the Final Payload: TAM558

While specific quantitative data for this compound is not available in the public domain, the characterization of the final payload, TAM558, provides crucial insights into the desired properties of its precursors.

| Property | Value | Reference |

| Molecular Formula | C79H122N14O19S | [4] |

| Molecular Weight | 1603.96 g/mol | [4] |

| Appearance | White to off-white solid | [4] |

| Solubility | ≥ 50 mg/mL in DMSO | [4] |

| In Vitro Activity (IC50) | 1-5 µmol/L in various cell types |

Experimental Protocols: From Payload Formulation to In Vitro Assays

The following protocols are adapted from methodologies used for the final payload TAM558 and the ADC OMTX705, providing a framework for the types of experiments that would be relevant for the characterization of its intermediates.

Preparation of Stock Solutions for In Vitro Use

This protocol describes the preparation of a stock solution of a compound like TAM558 for use in cell-based assays.

-

Weighing: Accurately weigh the desired amount of the compound (e.g., 1 mg, 5 mg, or 10 mg) in a sterile microcentrifuge tube.

-

Solvent Addition: Based on the desired stock concentration (e.g., 1 mM, 5 mM, or 10 mM), add the appropriate volume of a suitable solvent, such as DMSO. For hygroscopic solvents like DMSO, it is crucial to use a fresh, unopened supply to ensure accurate concentration and solubility.

-

Dissolution: Vortex the solution until the compound is completely dissolved. Gentle heating or sonication may be applied if precipitation occurs, although care must be taken to avoid degradation of the compound.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light and moisture.[4]

In Vivo Formulation Protocols

For preclinical in vivo studies, the payload or its conjugates must be formulated in a biocompatible vehicle. The following are examples of formulations that have been used for TAM558. The selection of a specific formulation depends on the physicochemical properties of the compound and the intended route of administration.

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation

-

Prepare a stock solution of the compound in DMSO (e.g., 12.5 mg/mL).

-

In a sterile tube, add 100 µL of the DMSO stock solution.

-

Add 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix until a clear solution is obtained.

-

Add 450 µL of saline to reach a final volume of 1 mL. This formulation results in a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Protocol 2: DMSO/SBE-β-CD/Saline Formulation

-

Prepare a stock solution of the compound in DMSO (e.g., 12.5 mg/mL).

-

In a sterile tube, add 100 µL of the DMSO stock solution.

-

Add 900 µL of a 20% SBE-β-CD solution in saline and mix thoroughly. This formulation results in a solution containing 10% DMSO and 90% (20% SBE-β-CD in Saline).

Protocol 3: DMSO/Corn Oil Formulation

-

Prepare a stock solution of the compound in DMSO (e.g., 12.5 mg/mL).

-

In a sterile tube, add 100 µL of the DMSO stock solution.

-

Add 900 µL of corn oil and mix thoroughly. This formulation is suitable for compounds with poor aqueous solubility.

The Significance of Intermediates in Quality Control and Process Optimization

The characterization of synthetic intermediates like this compound is a cornerstone of robust drug development.

Caption: A logic diagram illustrating the critical role of intermediate characterization in the quality control workflow of cytotoxic payload synthesis.

By analyzing each intermediate, researchers can:

-

Ensure Structural Integrity: Confirm that the desired chemical transformations have occurred correctly at each step.

-

Control Impurity Profiles: Identify and mitigate the formation of unwanted byproducts that could be difficult to remove in later stages and could potentially impact the safety and efficacy of the final ADC.

-

Optimize Reaction Conditions: Fine-tune parameters such as temperature, pressure, catalysts, and reaction time to maximize yield and purity.

-

Facilitate Scalable Manufacturing: A well-characterized synthetic pathway with defined intermediates is essential for the transition from laboratory-scale synthesis to large-scale manufacturing under Good Manufacturing Practices (GMP).

Conclusion

While the specific details of "this compound" remain proprietary, its conceptual position within the synthesis of the TAM558 payload highlights the indispensable role of intermediates in the development of advanced cytotoxic agents for ADCs. The meticulous control and characterization of each synthetic step are paramount to ensuring the quality, consistency, and ultimately, the clinical success of these promising cancer therapies. The methodologies and data available for the final payload, TAM558, and its corresponding ADC, OMTX705, provide a valuable framework for understanding the rigorous scientific process that underpins the development of next-generation oncology drugs.

References

Methodological & Application

Application Note: Synthesis of TAM558 from a Key Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a representative protocol for the synthesis of TAM558, a potent cytotoxic payload used in the antibody-drug conjugate (ADC) OMTX705, from a hypothetical advanced precursor, designated TAM558 intermediate-3. Due to the proprietary nature of the specific synthetic route, this protocol is based on established principles of peptide chemistry, focusing on a plausible final amide bond formation step. Additionally, this note outlines the proposed mechanism of action for a TAM558-based, Fibroblast Activation Protein (FAP)-targeting ADC, detailing its impact on the tumor microenvironment.

Introduction

TAM558 is a highly potent cytotoxic agent designed for targeted delivery to tumors as the payload of an antibody-drug conjugate.[1] Specifically, it is the warhead component of OMTX705, an ADC that targets Fibroblast Activation Protein (FAP), a serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the stroma of a majority of solid tumors.[2][3] The targeted delivery of TAM558 aims to minimize systemic toxicity while maximizing efficacy within the tumor microenvironment. The synthesis of a complex molecule like TAM558 involves a multi-step pathway. This protocol focuses on a representative final step: the coupling of a large, complex amine (this compound) with a carboxylic acid-bearing linker fragment. This type of reaction is a cornerstone of modern bioconjugation and medicinal chemistry.

Proposed Retrosynthetic Analysis

A plausible final step in the synthesis of TAM558 involves the formation of an amide bond between the N-terminus of the core peptide structure and the maleimide-containing linker. For the purpose of this representative protocol, we define "this compound" as the main peptide-like body of the molecule, possessing a terminal primary or secondary amine. The other reactant would be the carboxylic acid derivative of the PEG-maleimide linker.

Figure 1: Plausible final peptide coupling step in the synthesis of TAM558.

Caption: Retrosynthetic disconnection of TAM558 to its precursor components.

Experimental Protocol: Synthesis of TAM558

This protocol describes a general procedure for the amide coupling of "this compound" with a carboxylic acid linker fragment using HATU as the coupling agent.

Materials:

-

This compound (assumed MW: ~1200 g/mol )

-

Maleimide-PEG-linker-carboxylic acid

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (MS)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the Maleimide-PEG-linker-carboxylic acid (1.2 equivalents) in anhydrous DMF (10 mL per 100 mg of intermediate-3).

-

Activation: To the solution from step 1, add HATU (1.2 equivalents) and allow the mixture to stir at room temperature for 15 minutes to pre-activate the carboxylic acid.

-

Coupling Reaction: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DMF. Add this solution dropwise to the activated linker solution.

-

Base Addition: Add DIPEA (3.0 equivalents) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC or LC-MS every 1-2 hours until the starting material (intermediate-3) is consumed (typically 4-12 hours).

-

Workup:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 5% aqueous lithium chloride, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative HPLC to yield the final product, TAM558.

-

Characterization: Confirm the identity and purity of the synthesized TAM558 using HPLC, high-resolution mass spectrometry (HRMS), and NMR spectroscopy.

Data Presentation

The following table summarizes typical parameters and expected results for the described peptide coupling reaction.

| Parameter | Value | Notes |

| Reactants | ||

| This compound | 1.0 eq | Limiting reagent |

| Linker-COOH | 1.2 eq | Slight excess to drive reaction to completion |

| HATU | 1.2 eq | Coupling agent |

| DIPEA | 3.0 eq | Organic base |

| Reaction Conditions | ||

| Solvent | Anhydrous DMF | Ensures solubility of reactants |

| Temperature | Room Temperature (20-25 °C) | Mild conditions to prevent side reactions |

| Reaction Time | 4 - 12 hours | Monitored by LC-MS |

| Expected Outcome | ||

| Yield | 60 - 85% | Typical for late-stage coupling of complex fragments |

| Purity (post-HPLC) | >98% | Required for biological applications |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis, workup, and purification of TAM558 as described in the protocol.

Caption: Workflow for the synthesis and purification of TAM558.

Signaling Pathway and Mechanism of Action

The ADC OMTX705 leverages the specific expression of FAP on CAFs to deliver the TAM558 payload to the tumor microenvironment. The proposed mechanism of action involves several steps:

-

Targeting & Binding: The antibody component of OMTX705 binds to FAP on the surface of CAFs.

-

Internalization: The ADC-FAP complex is internalized by the CAF, likely via endocytosis.

-

Payload Release: Inside the CAF, the linker is cleaved (e.g., by lysosomal enzymes), releasing the active TAM558 payload.

-

CAF Apoptosis: The released TAM558 induces apoptosis in the FAP-positive CAF.

-

Bystander Effect: Released TAM558 can diffuse out of the dying CAF and kill adjacent tumor cells, which may be FAP-negative.[2]

-

Immune Modulation: The elimination of immunosuppressive CAFs and the release of tumor antigens can lead to a more pro-inflammatory tumor microenvironment, potentially enhancing anti-tumor immune responses.[3]

The diagram below illustrates this proposed signaling and therapeutic pathway.

Caption: Proposed mechanism of action for a FAP-targeting ADC like OMTX705.

References

Application Notes and Protocols for TAM558-Related Compounds

A Note on TAM558 Intermediate-3: "this compound" is a precursor molecule utilized in the chemical synthesis of TAM558.[1] As an intermediate in a synthetic pathway, it is not typically used in biological experiments. The following application notes and protocols, therefore, focus on the biologically active entities: the payload molecule TAM558 and the corresponding antibody-drug conjugate (ADC) OMTX705 . OMTX705 is a humanized anti-fibroblast activation protein (FAP) antibody conjugated to a cytolysin (B1578295) derived from TAM558, exhibiting anti-tumor activity.[1][2][3][4]

Overview of OMTX705 and TAM558

OMTX705 is an antibody-drug conjugate designed to target Fibroblast Activation Protein (FAP), which is overexpressed in the stroma of many cancers. The ADC consists of a humanized anti-FAP antibody, a linker, and a cytotoxic payload derived from TAM558.[2][3][4] The proposed mechanism involves the binding of the ADC to FAP-expressing cells, internalization, and subsequent release of the cytotoxic payload, leading to tumor cell death.

Physicochemical Properties of TAM558

| Property | Value |

| Molecular Formula | C₇₉H₁₂₂N₁₄O₁₉S |

| Molecular Weight | 1603.96 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 1802499-21-3 |

Experimental Protocols

This protocol is designed to assess the cytotoxic effects of OMTX705 and the free payload TAM558 on cancer cells and cancer-associated fibroblasts (CAFs).

Materials:

-

HT1080-WT (FAP-negative) and HT1080-FAP (FAP-positive) cells

-

CAF07 cells (primary human cancer-associated fibroblasts)

-

RPMI1640 medium supplemented with 10% FBS and 2 mmol/L L-glutamine

-

OMTX705, TAM558, and control antibodies

-

96-well plates

-

Crystal violet staining solution

Procedure:

-

Seed HT1080-WT and HT1080-FAP cells at a density of 2,500 cells/well, and CAF07 cells at 10,000 cells/well, in 100 µL of medium in 96-well plates.

-

Incubate the plates overnight at 37°C.

-

Prepare serial dilutions (1:4) of OMTX705 and control antibodies (starting at 400 nmol/L) and the free drugs TAM558 and TAM470 (starting at 60 µmol/L).

-

Add 100 µL of the diluted compounds to the respective wells.

-

Incubate the plates for 5 days at 37°C.

-

Analyze cell viability using crystal violet staining.[5]

This assay measures the induction of apoptosis by quantifying the activity of caspases 3 and 7.

Materials:

-

HT1080-FAP, HT1080-WT, and CAF07 cells

-

OMTX705, TAM558, and control antibodies

-

96-well plates

-

Caspase-Glo 3/7 Assay kit

Procedure:

-

Seed 10,000 cells/well in 100 µL of medium in 96-well plates and incubate overnight at 37°C.

-

Replace the medium with 100 µL of medium containing the test compounds: 400 nmol/L of antibodies (OMTX705, control ADC) or 60 µmol/L of free drug (TAM558, TAM470).

-

Incubate for various time points (e.g., 1, 6, 24, and 48 hours) at 37°C.

-

Remove 50 µL of medium from each well.

-

Add 50 µL of Caspase-Glo substrate mix to each well.

-

Incubate for 1 hour at room temperature.

-

Measure the luminescence, which is proportional to caspase 3/7 activity, using a plate reader.[5]

Quantitative Data

In Vitro Efficacy of OMTX705 and TAM558

| Cell Line | Compound | Starting Concentration | Effect |

| HT1080-FAP | OMTX705 | 400 nmol/L | Increased caspase 3/7 activity |

| HT1080-WT | OMTX705 | 400 nmol/L | No significant increase in caspase 3/7 activity |

| CAF07 | OMTX705 | 400 nmol/L | No significant increase in caspase 3/7 activity |

| All Cell Types | TAM558 | 60 µmol/L | Increased caspase 3/7 activity (FAP-independent) |

| All Cell Types | TAM470 | 60 µmol/L | Increased caspase 3/7 activity (FAP-independent) |

Data extracted from a study on OMTX705, which demonstrated FAP-dependent activity for the ADC and FAP-independent activity for the free payloads.[5]

Visualizations

Workflow for In Vitro Cell Viability Assay

References

Application Notes & Protocols: Preclinical Evaluation of the OMTX705 Antibody-Drug Conjugate and its Payload, TAM558

Introduction

While TAM558 intermediate-3 is a crucial component in the chemical synthesis of the cytotoxic payload TAM558, it is not directly utilized in preclinical research.[1][2][3] Preclinical studies focus on the efficacy and mechanism of action of the final antibody-drug conjugate (ADC), OMTX705, and its active payload, TAM558. OMTX705 is an ADC composed of a humanized anti-fibroblast activation protein (FAP) antibody (OMTX005) conjugated to the microtubule inhibitor TAM558.[4] This document outlines the preclinical applications of OMTX705 and TAM558, providing detailed protocols and data from relevant studies.

Mechanism of Action of OMTX705

OMTX705 is designed to selectively target and eliminate FAP-expressing cells, which are prevalent in the stroma of many solid tumors.[4][5] Upon administration, the anti-FAP antibody component of OMTX705 binds to FAP on the surface of cancer-associated fibroblasts (CAFs) and some tumor cells. Following binding, the ADC is internalized into the cell, where the linker is cleaved, releasing the active cytotoxic payload, TAM470 (a derivative of TAM558).[4] TAM470 then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[4]

Preclinical Applications: In Vitro Studies

Cell Viability Assays

In vitro viability assays are essential for determining the cytotoxic potential of OMTX705 and its payload on FAP-expressing and non-expressing cell lines.

Quantitative Data Summary: In Vitro Cytotoxicity

| Compound | Cell Line | FAP Expression | IC50 |

| OMTX705 | HT1080-FAP | High | Low nM range |

| OMTX705 | HT1080-WT | None | >400 nM |

| OMTX705 | CAF07 | Endogenous | ~400 nM |

| TAM558 | All cell types | N/A | FAP-independent activity |

| TAM470 | All cell types | N/A | FAP-independent activity |

| Isotype Control ADC | All cell types | N/A | Limited effect at 400 nM |

Note: Specific IC50 values were not provided in the search results, but relative potencies were described.[4]

Experimental Protocol: Crystal Violet Cell Viability Assay [4]

-

Cell Seeding: Seed HT1080-FAP (FAP-positive), HT1080-WT (FAP-negative), and CAF07 (primary human cancer-associated fibroblasts) cells in 96-well plates at a density of 2,500 to 10,000 cells per well. Incubate overnight at 37°C and 5% CO2.

-

Compound Treatment: Prepare serial dilutions of OMTX705, TAM558, TAM470, and a non-targeting isotype control ADC. The typical starting concentration for ADCs is 400 nM and for free payloads is 60 µM.

-

Incubation: Add the diluted compounds to the cells and incubate for 5 days.

-

Staining:

-

Gently wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Stain the cells with 0.5% crystal violet solution for 20 minutes.

-

Wash away excess stain with water and allow the plates to dry.

-

-

Quantification: Solubilize the stain with methanol (B129727) and measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Apoptosis Induction Assays

Caspase-3/7 activity assays are used to confirm that the observed cytotoxicity is due to the induction of apoptosis.

Quantitative Data Summary: Caspase 3/7 Activity

| Treatment | Cell Line | Caspase 3/7 Activity |

| OMTX705 (400 nM) | HT1080-FAP | Increased |

| OMTX705 (400 nM) | HT1080-WT | No increase |

| OMTX705 (400 nM) | CAF07 | No increase |

| TAM558 (60 µM) | All cell types | Increased |

| TAM470 (60 µM) | All cell types | Increased |

| Isotype Control ADC | All cell types | No increase |

| OMTX005 (naked Ab) | All cell types | No increase |

Note: Data reflects caspase activity changes after treatment.[4]

Experimental Protocol: Caspase-Glo® 3/7 Assay [4]

-

Cell Seeding: Seed HT1080-FAP, HT1080-WT, and CAF07 cells in 96-well plates at a density of 10,000 cells per well and incubate overnight.

-

Compound Treatment: Treat cells with 400 nM of OMTX705, isotype control ADC, or the naked antibody (OMTX005), and 60 µM of the free payloads (TAM558 or TAM470).

-

Incubation: Incubate the cells for various time points (e.g., 1, 6, 24, and 48 hours) at 37°C.

-

Assay Procedure:

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the cell culture medium.

-

Mix gently by orbital shaking for 30 seconds.

-

-

Signal Measurement: Incubate at room temperature for 1 hour and measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.

Preclinical Applications: In Vivo Studies

Tumor Growth Inhibition in Xenograft Models

In vivo studies using patient-derived xenograft (PDX) models are critical for evaluating the anti-tumor efficacy of OMTX705 in a more clinically relevant setting.

Quantitative Data Summary: In Vivo Tumor Growth Inhibition

| Model | Treatment | Dose/Schedule | Outcome |

| Pancreatic Cancer PDX (Panc 007) | OMTX705 | 10-60 mg/kg, IV or IP, once or twice weekly | 100% tumor growth inhibition and prolonged tumor regression |

| Pancreatic Cancer PDX (Panc 007) | OMTX705 + Chemotherapy | Not specified | Enhanced tumor regression |

| PD-1 Resistant Model | OMTX705 + Pembrolizumab | Not specified | Increased tumor-infiltrating CD8+ T-cells and delayed tumor recurrence |

Note: This table summarizes the reported outcomes of in vivo studies.[4]

Experimental Protocol: Tumor Growth Inhibition in a PDX Mouse Model [4]

-

Model Establishment: Implant tumor fragments (2-3 mm³) from a pancreatic cancer PDX model (e.g., Panc 007) subcutaneously into 5-week-old female nude mice.

-

Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach a volume of approximately 200 mm³, randomize the mice into treatment groups (typically n=8 per group).

-

Treatment Administration:

-

Vehicle Group: Administer the appropriate vehicle control.

-

OMTX705 Group: Administer OMTX705 at doses ranging from 10 to 60 mg/kg via intravenous or intraperitoneal injection, once or twice weekly.

-

Combination Groups: Administer OMTX705 in combination with standard-of-care chemotherapy or immunotherapy agents.

-

-

Monitoring:

-

Measure tumor volume and body weight twice weekly.

-

Monitor the overall health and behavior of the animals.

-

-

Endpoint and Analysis:

-

Continue the study until tumors in the control group reach a predetermined size or for a specified duration.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for Ki-67, active caspase-3, and payload distribution).

-

Compare tumor growth inhibition between the treatment and control groups.

-

The preclinical data for OMTX705, an ADC carrying the cytotoxic payload TAM558, demonstrates its potential as a potent and selective anti-cancer agent. OMTX705 effectively inhibits the growth of FAP-positive tumor cells in vitro and leads to significant tumor regression in in vivo models, both as a monotherapy and in combination with other cancer treatments.[4] The provided protocols offer a framework for researchers to further investigate the therapeutic utility of OMTX705 and similar FAP-targeting ADCs.

References

Application Notes and Protocols for the Incorporation of TAM558 Intermediate-3 into Antibody-Drug Conjugate (ADC) Constructs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small molecule payload.[1] This targeted delivery minimizes systemic toxicity while maximizing efficacy at the tumor site.[1] This document provides detailed application notes and protocols for the incorporation of TAM558 intermediate-3, a precursor to the payload TAM558 used in the investigational ADC OMTX705, into ADC constructs. OMTX705 is an ADC targeting Fibroblast Activation Protein (FAP), a protein expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment.[2][3] The active cytotoxic agent in OMTX705 is TAM470, a potent tubulin inhibitor.[2]

These guidelines are intended for researchers and drug development professionals familiar with ADC development. The protocols provided are based on established methods for cysteine-based conjugation, which is the strategy employed for OMTX705.[]

Principle of the Method

The incorporation of a payload intermediate like this compound into an ADC construct typically involves a multi-step process. Based on the structure of the final ADC, OMTX705, a cysteine-based conjugation strategy is the most relevant approach. This method involves the selective reduction of interchain disulfide bonds in the antibody to generate free thiol groups, which then react with a maleimide-functionalized linker attached to the payload intermediate. This results in a stable thioether bond, covalently linking the payload to the antibody. The final ADC is then purified and characterized to ensure its quality and desired properties.

Data Presentation

The following table summarizes key characterization data for the FAP-targeting ADC, OMTX705, which is synthesized using the TAM558 payload. This data provides a benchmark for the quality attributes to be expected when developing a similar ADC.

| Parameter | Value | Method | Reference |

| Drug-to-Antibody Ratio (DAR) | 3.5 | Hydrophobic Interaction Chromatography (HIC) | [] |

| Monomer Purity | >95% | Size Exclusion Chromatography (SEC) | [] |

| Free Antibody | ~5% | Hydrophobic Interaction Chromatography (HIC) | [] |

| Free Payload | Below Detection Limit | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | [] |

| Endotoxin Levels | <1 EU/mL | Limulus Amebocyte Lysate (LAL) Test | [] |

Experimental Protocols

Protocol 1: Antibody Reduction

This protocol describes the partial reduction of a monoclonal antibody to generate free thiol groups for conjugation.

Materials:

-

Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)

-

Reaction Buffer: Phosphate-buffered saline (PBS) with 1 mM EDTA, pH 7.4

Procedure:

-

Prepare the mAb solution at a concentration of 5-10 mg/mL in the Reaction Buffer.

-

Add the 10 mM TCEP solution to the mAb solution to a final molar ratio of TCEP:mAb of 2.5:1. The optimal ratio may need to be determined empirically for each specific antibody.

-